Calcium bis(1-acetyl-5-oxo-L-prolinate)
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Overview
Description
Calcium bis(1-acetyl-5-oxo-L-prolinate): is a chemical compound with the molecular formula C14H16CaN2O8 It is a calcium salt of 1-acetyl-5-oxo-L-proline, a derivative of the amino acid proline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of calcium bis(1-acetyl-5-oxo-L-prolinate) typically involves the reaction of 1-acetyl-5-oxo-L-proline with a calcium salt, such as calcium chloride. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying.
Industrial Production Methods: Industrial production of calcium bis(1-acetyl-5-oxo-L-prolinate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Calcium bis(1-acetyl-5-oxo-L-prolinate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Calcium bis(1-acetyl-5-oxo-L-prolinate) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, such as enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and in the treatment of certain medical conditions.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of calcium bis(1-acetyl-5-oxo-L-prolinate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular processes.
Comparison with Similar Compounds
Calcium bis(1-acetyl-5-oxo-L-prolinate) can be compared with other similar compounds, such as:
Calcium bis(5-oxo-L-prolinate): This compound is similar in structure but lacks the acetyl group.
Calcium bis(1-acetyl-5-oxo-D-prolinate): This is the D-enantiomer of the compound, which may have different biological activities.
Calcium bis(1-acetyl-5-oxo-L-pyrrolidine-2-carboxylate): This compound has a similar structure but with different substituents.
The uniqueness of calcium bis(1-acetyl-5-oxo-L-prolinate) lies in its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
70050-42-9 |
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Molecular Formula |
C14H16CaN2O8 |
Molecular Weight |
380.36 g/mol |
IUPAC Name |
calcium;(2S)-1-acetyl-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C7H9NO4.Ca/c2*1-4(9)8-5(7(11)12)2-3-6(8)10;/h2*5H,2-3H2,1H3,(H,11,12);/q;;+2/p-2/t2*5-;/m00./s1 |
InChI Key |
RXKFZUOXNGCGIC-MDTVQASCSA-L |
Isomeric SMILES |
CC(=O)N1[C@@H](CCC1=O)C(=O)[O-].CC(=O)N1[C@@H](CCC1=O)C(=O)[O-].[Ca+2] |
Canonical SMILES |
CC(=O)N1C(CCC1=O)C(=O)[O-].CC(=O)N1C(CCC1=O)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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